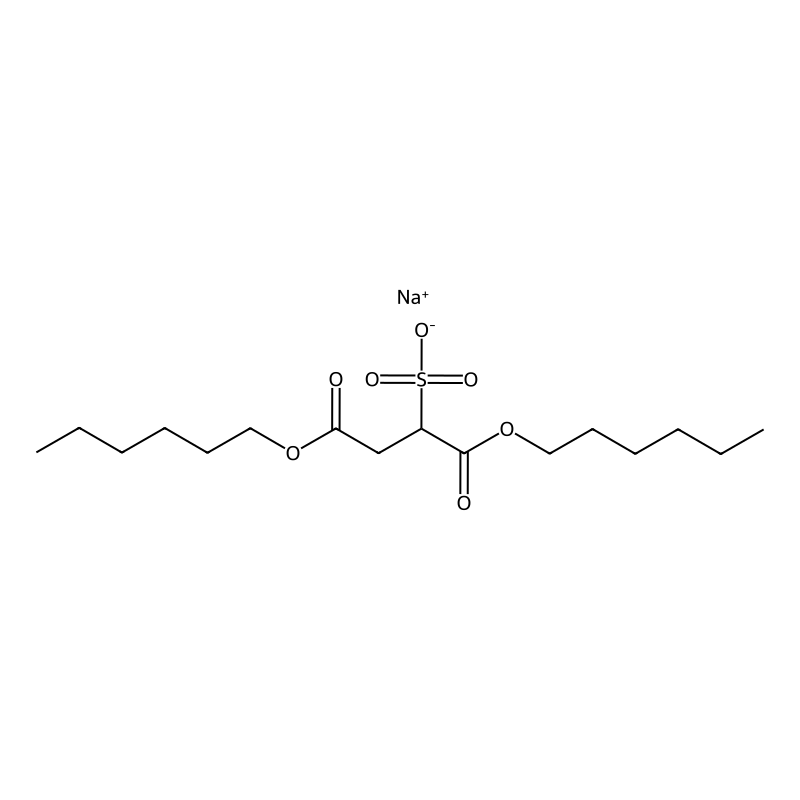

Dihexyl sodium sulfosuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Gastrointestinal Research

- Model for Inflammatory Bowel Disease (IBD): DSS is widely used in animal models to induce experimental colitis, mimicking key features of human IBD like ulceration, inflammation, and barrier dysfunction. This allows researchers to study the pathogenesis of IBD, test potential therapeutic interventions, and understand the mechanisms of gut barrier function.

Drug Delivery Research

- Micelle Formation: DSS can self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to encapsulate and deliver drugs or other therapeutic agents, improving their solubility, stability, and bioavailability in the body.

Environmental Research

Dihexyl sodium sulfosuccinate is a chemical compound that belongs to the class of dialkyl sulfosuccinates. Its chemical formula is and it has a molecular weight of approximately 444.56 g/mol. This compound is primarily used as a surfactant and emulsifying agent in various industrial and pharmaceutical applications. It appears as a white, waxy solid with a slight odor reminiscent of octyl alcohol, and it is soluble in both polar and non-polar solvents, making it versatile for different formulations .

Dihexyl sodium sulfosuccinate undergoes hydrolysis, particularly when exposed to basic conditions. The hydrolysis process results in the formation of 2-ethylhexanol and sulfosuccinic acid. The compound's ester linkages are sensitive to both chemical and enzymatic hydrolysis, which can affect its stability and efficacy in formulations .

The biological activity of dihexyl sodium sulfosuccinate has been studied primarily in aquatic organisms. Research indicates that it exhibits toxic effects on embryos and adults of zebrafish, with observed median lethal concentrations around 33.3 mg/L for embryos. Additionally, it causes morphological malformations and alters gene expression related to stress responses and DNA repair mechanisms in adult zebrafish . The compound has also been noted for its potential to bioaccumulate, raising concerns about its environmental persistence .

Dihexyl sodium sulfosuccinate can be synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol. Another method involves treating dioctyl maleate with sodium bisulfite, where the bisulfite anion adds to the double bond present in the maleate structure . This synthesis route emphasizes the compound's reliance on specific alkyl groups for its surfactant properties.

Dihexyl sodium sulfosuccinate is widely used across various industries due to its surfactant properties. Key applications include:

- Pharmaceuticals: It acts as a stool softener and is FDA-approved for treating chronic constipation.

- Food Industry: Approved as a food additive, it serves as an emulsifier, stabilizer, and thickening agent.

- Cosmetics: Utilized as an emulsifying agent in creams and lotions.

- Industrial

Studies have shown that dihexyl sodium sulfosuccinate interacts synergistically with certain fluorinated surfactants, leading to increased toxicity levels beyond those of individual compounds. This interaction highlights the importance of understanding combined effects in environmental toxicity assessments . Furthermore, its effects on aquatic life suggest that it may impact ecosystems when introduced into freshwater environments.

Dihexyl sodium sulfosuccinate shares structural similarities with several other surfactants but possesses unique properties that differentiate it from them. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dioctyl sodium sulfosuccinate | Widely used as a food additive; low toxicity | |

| Dodecyl sodium sulfosuccinate | Higher hydrophobicity; used in personal care products | |

| Octyl sodium sulfosuccinate | Lower molecular weight; used in industrial cleaning |

Uniqueness: Dihexyl sodium sulfosuccinate's ability to form microemulsions without co-surfactants distinguishes it from many other surfactants. Its effectiveness at low concentrations further enhances its utility across diverse applications .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1): ACTIVE